![molecular formula C23H19ClN2O4S B6054056 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-EG6 and has been studied for its ability to modulate protein-protein interactions.
Mechanism of Action
BTA-EG6 acts as a small molecule inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This disrupts the interaction and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that BTA-EG6 can induce apoptosis (programmed cell death) in cancer cells by inhibiting the interaction between MDM2 and p53. The compound has also been shown to inhibit the replication of viral pathogens by disrupting protein-protein interactions involved in viral replication.
Advantages and Limitations for Lab Experiments
One advantage of BTA-EG6 is its specificity for certain protein-protein interactions, which allows for targeted modulation of cellular pathways. However, the compound may have limited efficacy in certain disease states and may require further optimization for clinical use.
Future Directions
Future research on BTA-EG6 could focus on optimizing the compound for clinical use, exploring its potential applications in other disease states, and further elucidating its mechanism of action. Additionally, studies could investigate the potential for combination therapies involving BTA-EG6 and other small molecule inhibitors.
Synthesis Methods
The synthesis of BTA-EG6 involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzothiazole. The resulting product is then subjected to reduction and further reactions to yield the final compound.
Scientific Research Applications
BTA-EG6 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between various proteins, including the oncoprotein MDM2 and the tumor suppressor protein p53.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-28-18-10-13(11-19(29-2)21(18)30-3)22(27)25-14-8-9-16(24)15(12-14)23-26-17-6-4-5-7-20(17)31-23/h4-12H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVKRQTTIWIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.